molecular formula C14H10N2O2 B1597607 2,7-Diaminophenanthrene-9,10-dione CAS No. 49546-41-0

2,7-Diaminophenanthrene-9,10-dione

Cat. No.: B1597607
CAS No.: 49546-41-0
M. Wt: 238.24 g/mol
InChI Key: FIPYLFQPDJPOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diaminophenanthrene-9,10-dione is an organic compound with the molecular formula C14H10N2O2. It is a derivative of phenanthrene, featuring two amino groups at the 2 and 7 positions and two carbonyl groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diaminophenanthrene-9,10-dione typically involves the nitration of phenanthrene followed by reduction. The initial step involves treating phenanthrene with a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 2 and 7 positions. Subsequent reduction of the nitro groups using reducing agents such as hydrogen gas in the presence of a catalyst or iron and hydrochloric acid yields the diamine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diaminophenanthrene-9,10-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl groups to hydroxyl groups.

  • Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides can replace the hydrogen atoms.

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized derivatives.

  • Reduction: Formation of hydroxylated derivatives.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2,7-Diaminophenanthrene-9,10-dione has several scientific research applications across various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms involving aromatic systems.

  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,7-diaminophenanthrene-9,10-dione exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Anticancer Activity: Inhibition of cellular pathways involved in tumor growth.

Comparison with Similar Compounds

  • Phenanthrenequinone: Lacks amino groups.

  • Phenanthroline: Lacks carbonyl groups.

Properties

IUPAC Name

2,7-diaminophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPYLFQPDJPOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365753
Record name 2,7-diamino-phenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49546-41-0
Record name 2,7-diamino-phenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diaminophenanthrene-9,10-dione
Reactant of Route 2
2,7-Diaminophenanthrene-9,10-dione
Reactant of Route 3
2,7-Diaminophenanthrene-9,10-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,7-Diaminophenanthrene-9,10-dione
Reactant of Route 5
2,7-Diaminophenanthrene-9,10-dione
Reactant of Route 6
Reactant of Route 6
2,7-Diaminophenanthrene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.